((Imino(methoxy)methyl)amino)(diphenoxy)phosphine oxide
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Overview
Description
((Imino(methoxy)methyl)amino)(diphenoxy)phosphine oxide is a compound with the molecular formula C14H15N2O4P. It is known for its unique structure, which includes both amino and phosphine oxide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Imino(methoxy)methyl)amino)(diphenoxy)phosphine oxide typically involves the reaction of diphenylphosphine oxide with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methoxyamine hydrochloride and diphenylphosphine oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
((Imino(methoxy)methyl)amino)(diphenoxy)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted amino-phosphine oxides .
Scientific Research Applications
Chemistry
In chemistry, ((Imino(methoxy)methyl)amino)(diphenoxy)phosphine oxide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies .
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to form stable complexes with metals also makes it a candidate for use in diagnostic imaging and therapeutic treatments .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for use in the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of ((Imino(methoxy)methyl)amino)(diphenoxy)phosphine oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing various biochemical pathways . The compound’s effects are mediated through its ability to donate and accept electrons, making it a versatile reagent in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the amino and methoxy groups.
Methoxyamine: Contains the methoxy and amino groups but lacks the phosphine oxide group.
Phosphoramidic acid derivatives: Share the phosphine oxide group but differ in other substituents.
Uniqueness
((Imino(methoxy)methyl)amino)(diphenoxy)phosphine oxide is unique due to its combination of amino, methoxy, and phosphine oxide groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
CAS No. |
82181-55-3 |
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Molecular Formula |
C14H15N2O4P |
Molecular Weight |
306.25 g/mol |
IUPAC Name |
methyl N'-diphenoxyphosphorylcarbamimidate |
InChI |
InChI=1S/C14H15N2O4P/c1-18-14(15)16-21(17,19-12-8-4-2-5-9-12)20-13-10-6-3-7-11-13/h2-11H,1H3,(H2,15,16,17) |
InChI Key |
OFBUYYUTCOXIJR-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C(=N\P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)/N |
Canonical SMILES |
COC(=NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
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